molecular formula C5H12N4 B6283571 (3-azidopropyl)dimethylamine CAS No. 692721-74-7

(3-azidopropyl)dimethylamine

Cat. No.: B6283571
CAS No.: 692721-74-7
M. Wt: 128.2
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Description

(3-Azidopropyl)dimethylamine hydrochloride (CAS 118508-69-3) is an organic azide compound with the molecular formula C5H13ClN4 and a molecular weight of 164.64 g/mol . This chemical serves as a versatile building block in scientific research, primarily valued for its reactive azide (-N₃) functional group. Its principal application is in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and selective reaction used for bioconjugation, polymer synthesis, and pharmaceutical derivatization . The compound features a dimethylamine group attached to a three-carbon propyl chain, stabilized in the hydrochloride salt form for handling . Researchers utilize its mechanism of action, which involves a bioorthogonal cycloaddition with alkynes to form stable triazole linkages, enabling the tagging and modification of biomolecules and other complex architectures . Beyond cycloadditions, the azide group can also participate in nucleophilic substitution reactions or be reduced to a primary amine, further expanding its utility in chemical synthesis . This compound hydrochloride is for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

692721-74-7

Molecular Formula

C5H12N4

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the azide ion displaces the chloride group on the propyl chain. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Solvent : DMF is preferred due to its high polarity and ability to solubilize both reactants.

  • Reaction Time : 12–24 hours for complete conversion.

Post-reaction, the product is isolated by evaporating the solvent under reduced pressure. The resulting crude this compound is then converted to its hydrochloride salt using hydrochloric acid (HCl) to enhance stability and facilitate purification.

Table 1: Standard Laboratory-Scale Synthesis Parameters

ParameterValue/Range
Precursor(3-Chloropropyl)dimethylamine
ReagentSodium azide (NaN₃)
SolventDMF
Temperature60–80°C
Reaction Time12–24 hours
WorkupSolvent evaporation, HCl treatment
Yield70–85% (crude)

Optimization of Azide Formation

Solvent Selection

While DMF is widely used, alternative solvents like dimethyl sulfoxide (DMSO) or water-ethanol mixtures have been explored. DMSO increases reaction rates but complicates purification due to its high boiling point. Ethanol-water systems (1:1 v/v) offer environmental benefits but require longer reaction times (48–72 hours).

Catalytic Enhancements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in biphasic systems. This modification boosts yields to 85–90% while reducing reaction times to 8–12 hours.

Industrial-Scale Production

Industrial synthesis mirrors laboratory methods but incorporates scalable technologies:

  • Continuous Flow Reactors : Enhance heat transfer and reduce hazardous intermediate accumulation.

  • In-Line Purification : Chromatography or crystallization systems integrated into production lines ensure high purity (>98%).

  • Quality Control : Rigorous testing via NMR, HPLC, and mass spectrometry validates batch consistency.

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
PurificationManual crystallizationAutomated chromatography
Yield70–85%88–93%
Purity95–97%>98%

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination of 3-azidopropionaldehyde with dimethylamine. This method uses sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol. While this route avoids halogenated precursors, it suffers from lower yields (50–60%) and higher costs.

Mitsunobu Reaction

The Mitsunobu reaction between 3-azido-1-propanol and dimethylamine employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. Though effective, this method generates stoichiometric phosphine oxide waste, complicating purification.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether mixtures. This step removes unreacted starting materials and sodium chloride byproducts.

Analytical Validation

  • ¹H NMR : Peaks at δ 2.2–2.4 ppm (N(CH₃)₂), δ 3.3–3.5 ppm (CH₂N₃).

  • IR Spectroscopy : Strong absorption at 2100 cm⁻¹ (N₃ stretch).

  • Elemental Analysis : Matches theoretical values for C₅H₁₃ClN₄ .

Chemical Reactions Analysis

Types of Reactions

(3-Azidopropyl)dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide, dimethylformamide.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Cycloaddition: Copper(I) catalysts, solvents like ethanol or water.

Major Products Formed

    Substitution: Various substituted amines.

    Reduction: (3-Aminopropyl)dimethylamine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3-Azidopropyl)dimethylamine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of functionalized polymers and dendrimers.

    Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.

    Photodynamic Therapy: Used in the synthesis of photosensitizers for cancer treatment.

Mechanism of Action

The mechanism of action of (3-azidopropyl)dimethylamine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications .

Comparison with Similar Compounds

3-Dimethylaminopropylamine (DMAPA)

Structure: DMAPA (C₅H₁₄N₂) lacks the azide group, featuring a primary amine (-NH₂) instead. Thermal Stability: While direct thermal data for DMAPA is unavailable in the provided evidence, its handling guidelines suggest lower thermal sensitivity compared to (3-azidopropyl)dimethylamine, as it lacks the explosive azide moiety. Reactivity: DMAPA’s primary amine participates in amidation and alkylation reactions, making it a key precursor in surfactants, epoxy curing agents, and polyurethane catalysts . Safety: Both compounds require strict storage away from oxidizers and acids.

Diisopropylamine

Structure: A branched tertiary amine (C₆H₁₅N) with two isopropyl groups. Reactivity: Less nucleophilic than this compound due to steric hindrance. Used in rubber chemicals and pharmaceuticals. Safety: Corrosive to metals (e.g., aluminum, copper) but lacks azide-specific hazards .

[o-((Trimethylsilyl)methyl)benzyl]dimethylamine

Structure: Aromatic dimethylamine derivative with a trimethylsilyl group.
Reactivity: The silyl group enhances hydrophobicity and stabilizes carbocations, enabling use in silicon-based polymer synthesis. Unlike this compound, it lacks click chemistry utility .

Comparative Data Tables

Table 1: Thermal Decomposition Properties

Compound Decomposition Temp (°C) Atmosphere Key Decomposition Products
This compound 348–365 He Dimethylamine, H₂O, m/z=58, 59
This compound 348–365 Synthetic Air Oxidized dimethylamine, H₂O
DMAPA Not reported
Diisopropylamine >400 Propene, NH₃

Q & A

Q. What are the established synthetic routes for (3-azidopropyl)dimethylamine, and how do yields compare across methods?

Synthesis of this compound can be achieved via catalytic reduction of azidopropyl intermediates or nucleophilic substitution. For example, azide introduction via NaN₃ substitution on halogenated precursors (e.g., 3-chloropropyl derivatives) is a common approach, yielding ~66% conversion under optimized conditions (80°C, 6h) . Catalytic hydrogenation of azido groups in related compounds has also been reported to afford amines in good yields, though substrate-specific steric or electronic effects may influence efficiency . Comparative studies suggest that solvent choice (e.g., aqueous vs. organic phases) and catalyst selection (e.g., Pd/C vs. Raney Ni) critically impact reaction rates and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm amine and azide moieties; dimethylamine protons appear as singlets near δ 2.1–2.3 ppm, while azide signals are absent in NMR but detectable via IR.
  • FT-IR : The azide stretch (~2100 cm⁻¹) is a definitive marker.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular ions and rule out byproducts.
    For intermediates like 3-chloropropyl precursors, halogen-specific techniques (e.g., XPS) may supplement analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Azide Stability : Avoid exposure to heavy metals, strong acids, or high heat to prevent explosive decomposition .
  • Ventilation : Use fume hoods for all reactions due to volatile dimethylamine byproducts.
  • PPE : Nitrile gloves and safety goggles are mandatory; avoid metal spatulas during weighing .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to minimize azide degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during azide introduction?

A central composite design study on analogous azide syntheses identified temperature (80–100°C) and reaction time (4–10h) as critical variables. For example, optimizing NaN₃ substitution with 3-chloropropylamine at 80°C for 6h achieved 66% yield, while prolonged heating (>8h) increased hydrolysis byproducts . Kinetic monitoring via in situ IR or Raman spectroscopy is recommended to track azide formation and terminate reactions at peak conversion .

Q. What strategies address instability issues in azidopropylamine derivatives during storage or analysis?

Instability in azide-containing compounds (e.g., discoloration or decomposition) is often linked to trace metal contamination or light exposure. Mitigation strategies include:

  • Purification : Column chromatography with EDTA-treated silica to chelate metal impurities .
  • Stabilizers : Additives like 1% hydroquinone or BHT can inhibit radical-mediated degradation .
  • Light Sensitivity : Store samples in amber vials and avoid prolonged UV/vis spectroscopic exposure .

Q. How does this compound perform in click chemistry applications compared to other azide precursors?

In bioconjugation, this compound’s tertiary amine group enhances solubility in aqueous-organic hybrid systems (e.g., DMSO/H₂O), improving reaction kinetics with alkynes. A study on N-(3-azidopropyl)biotinamide demonstrated >90% click efficiency with bicyclo[6.1.0]non-4-yne (BCN) derivatives under physiological conditions, outperforming linear alkyl azides in sterically crowded environments . Comparative kinetic assays (e.g., HPLC monitoring of triazole formation) are advised to validate performance in specific systems.

Q. What computational methods support mechanistic studies of this compound in catalytic reactions?

Density Functional Theory (DFT) simulations can model transition states in azide reduction or click reactions. For example, Mulliken charge analysis on analogous Ru@cellulose catalysts revealed electron-deficient azide groups facilitate nucleophilic attack during hydrogenation . Pairing DFT with experimental kinetics (e.g., Arrhenius plots) enables identification of rate-limiting steps and catalyst design .

Q. How can contradictions in literature data on azide reactivity be resolved?

Discrepancies in reported yields or stability may arise from unaccounted variables (e.g., trace O₂ or humidity). A systematic approach includes:

  • Reproducibility Trials : Replicate experiments under strictly controlled atmospheres (e.g., glovebox conditions).
  • Advanced Analytics : Use LC-MS/MS to detect low-abundance degradation products not visible in routine GC/NMR .
  • Meta-Analysis : Cross-reference datasets with structurally similar azides (e.g., 3-azidopropyl biotin derivatives) to identify trends .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to map parameter interactions and identify robust conditions .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC-MS checks to predict shelf life .
  • Safety Validation : Perform DSC/TGA analysis to assess thermal hazards and define safe operating ranges .

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